molecular formula C10H8F4O2 B578631 Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate CAS No. 1228957-05-8

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

Cat. No.: B578631
CAS No.: 1228957-05-8
M. Wt: 236.166
InChI Key: YAKBPASPIJTDDM-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is an organic compound characterized by the presence of two fluorine atoms on both the phenyl ring and the acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate typically involves the esterification of 2,4-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Substituted phenyl derivatives from nucleophilic aromatic substitution.

Scientific Research Applications

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,6-difluorophenyl)-2,2-difluoroacetate
  • Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate
  • Ethyl 2-(2,4,6-trifluorophenyl)-2,2-difluoroacetate

Uniqueness

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKBPASPIJTDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681449
Record name Ethyl (2,4-difluorophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-05-8
Record name Ethyl α,α,2,4-tetrafluorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228957-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2,4-difluorophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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